3-(4-Acetyloxyphenyl)-2-aminopropanoic acid

Description

BenchChem offers high-quality 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

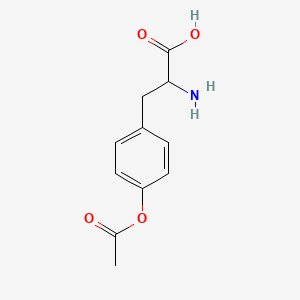

3-(4-acetyloxyphenyl)-2-aminopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)16-9-4-2-8(3-5-9)6-10(12)11(14)15/h2-5,10H,6,12H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBFQXAKABOKEHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80874206 |

Source

|

| Record name | 4-CH3COO-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6636-22-2 |

Source

|

| Record name | NSC16556 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-CH3COO-PHENYLALANINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80874206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (O-Acetyl-L-Tyrosine)

[1][2][3]

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid , commonly referred to as O-Acetyl-L-Tyrosine .[1][2][3] Distinct from its more common isomer, N-Acetyl-L-Tyrosine (NALT), this molecule features an acetylation on the phenolic oxygen rather than the alpha-amine.[1][2][3]

This structural distinction is critical for researchers in peptide synthesis and prodrug development.[4] While NALT is utilized for its high aqueous solubility and metabolic stability, O-Acetyl-L-Tyrosine serves as a specialized phenolic ester intermediate .[1][2][3] It is primarily employed in N-carboxyanhydride (NCA) polymerization to generate poly(L-tyrosine) and as a transient prodrug motif susceptible to rapid esterase cleavage.[1][2][3] This guide details its solubility profile, hydrolytic instability, and specific handling protocols to prevent inadvertent degradation.

Part 1: Chemical Identity & Structural Specifications[3][4]

Nomenclature & Identification

-

IUPAC Name: 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid[1][2][3]

-

Common Synonyms: O-Acetyl-L-Tyrosine, L-Tyr(Ac)-OH, 4-Acetoxy-L-phenylalanine[1][2][3]

-

Molecular Formula: C₁₁H₁₃NO₄[3]

Structural Architecture

The molecule retains the zwitterionic backbone of L-tyrosine but masks the phenolic hydroxyl group with an acetyl ester.[3][4]

-

Alpha-Amine (

): Free and protonatable (pKa -

Alpha-Carboxyl (

): Free and ionizable (pKa -

Phenolic Position (

): Acetylated.[1][8][9][10][11] This removes the hydrogen bond donating capability of the phenol and masks the acidic phenolic pKa (

Figure 1: Structural relationship between Tyrosine, O-Acetyl-L-Tyrosine (Target), and N-Acetyl-L-Tyrosine.[1][2][3][5][7][9][10][12][13][14] Note that the target molecule retains a free amine.

Part 2: Physicochemical Properties[2][3][16]

Solubility Profile

Unlike L-Tyrosine, which suffers from poor water solubility (

| Solvent System | Solubility Status | Mechanistic Insight |

| Water (pH 7) | Moderate | The zwitterionic nature allows solubility, but the ester is hydrophobic.[1][2][3] Less soluble than NALT but significantly more than L-Tyr.[2][3] |

| Dilute Acid (0.1 M HCl) | High | Protonation of the amine ( |

| Dilute Base (NaOH) | High (Transient) | Soluble as a carboxylate anion, but rapidly hydrolyzes the ester bond (see Stability).[4] |

| Organic (DMSO/DMF) | High | Suitable for peptide coupling reactions; avoids hydrolysis risks.[4] |

Ionization & pKa Values

The acetylation of the phenol removes the third ionization constant typically seen in tyrosine.[4]

-

(Carboxyl):

-

(Amine):

- (Phenol): Absent. The acetyl group blocks ionization.[4] This is the primary spectroscopic differentiator from L-Tyrosine (no bathochromic shift in alkaline UV spectra).[1]

Thermal Properties[2][4]

-

Melting Point: 197–204°C (Decomposition).[4]

-

Thermal Stability: The molecule is stable as a dry powder at 4°C. However, prolonged heating in solution, especially above 60°C, accelerates ester cleavage.

Part 3: Stability & Hydrolysis Kinetics (Critical Parameter)

The defining characteristic of O-Acetyl-L-Tyrosine is the lability of the phenolic ester .[2][3] Unlike the amide bond in N-Acetyl-L-Tyrosine, the phenyl ester is a high-energy bond susceptible to nucleophilic attack.[1][2][3]

pH-Dependent Hydrolysis[1][2][3]

-

Acidic (pH < 3): Stable. The carbonyl oxygen is protonated, but water is a poor nucleophile.[4] Stocks in 0.1 M HCl are stable for weeks at 4°C.

-

Neutral (pH 7): Slow Hydrolysis. Half-life (

) is typically days to weeks at 25°C.[1] -

Basic (pH > 9): Rapid Hydrolysis. Hydroxide ions (

) act as strong nucleophiles, cleaving the ester to release L-Tyrosine and Acetate.[1]

Enzymatic Cleavage

O-Acetyl-L-Tyrosine is an excellent substrate for esterases (e.g., carboxylesterases).[1][2][3] In biological media (plasma, cell culture), it is rapidly converted to L-Tyrosine. This property makes it a useful "soluble prodrug" for tyrosine delivery, provided the experimental design accounts for the acetate byproduct.

Figure 2: Hydrolytic degradation pathway.[15] The reaction is base-catalyzed and irreversible.[1][2][3]

Part 4: Experimental Protocols

Preparation of Stable Stock Solutions

Objective: Create a solubilized stock of O-Acetyl-L-Tyrosine without inducing degradation.

-

Weighing: Weigh the target mass of O-Acetyl-L-Tyrosine (MW 223.23).

-

Solvent Selection:

-

For Chemical Synthesis: Dissolve in anhydrous DMF or DMSO.[4]

-

For Biological Assays: Dissolve in 0.01 M HCl . The low pH prevents spontaneous hydrolysis.

-

-

Filtration: Sterile filter using a 0.22 µm PVDF membrane (low protein binding).[4] Do not autoclave, as heat will cleave the ester.[4]

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

HPLC Quantification Method

To distinguish O-Acetyl-L-Tyrosine from its hydrolysis product (L-Tyrosine), use the following Reverse-Phase HPLC method.

-

Column: C18 (e.g., Agilent Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[4]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 220 nm (Amide/Carboxyl) and 274 nm (Aromatic).

-

Expected Retention:

References

-

ChemicalBook. (2025).[4][11][16] O-Acetyl-L-Tyrosine Properties and Supplier Data. Retrieved from .[4]

-

National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 637600: (R)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid.[1][2][3] Retrieved from .

-

Chem-Impex International. (2025). Product Specification: O-Acetyl-L-Tyrosine (CAS 6636-22-2).[1][2][3][5][6][12][17][18] Retrieved from .[1]

-

MDPI. (2017).[4][8] Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. Polymers, 9(12), 551. Retrieved from .[4]

-

GuideChem. (2025).[4] N-Acetyl-L-tyrosine vs O-Acetyl-L-tyrosine Structure and Properties. Retrieved from .[4]

Sources

- 1. O-PHOSPHO-L-TYROSINE | 21820-51-9 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chemimpex.com [chemimpex.com]

- 6. guidechem.com [guidechem.com]

- 7. EP2886656A1 - New enzyme and method for preparing 4-hydroxyl benzyl alcohol and derivatives thereof - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. CAS 17355-23-6: N,O-Diacetyl-L-tyrosine | CymitQuimica [cymitquimica.com]

- 11. researchgate.net [researchgate.net]

- 12. O-ACETYL-L-TYROSINE | 6636-22-2 [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. L-Tyrosine | C9H11NO3 | CID 6057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. N-Acetyl-L-tyrosine - Wikipedia [en.wikipedia.org]

- 16. Furfural | CAS#:98-01-1 | Chemsrc [chemsrc.com]

- 17. O-Acetyl-L-tyrosine | CAS 6636-22-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 18. guidechem.com [guidechem.com]

Metabolic Conversion Pathway of O-Acetyltyrosine to L-Tyrosine

The following technical guide details the metabolic conversion of O-acetyl-L-tyrosine, distinguishing it from the more common (but metabolically inefficient) N-acetyl-L-tyrosine.

Content Type: Technical Reference & Experimental Guide Audience: Drug Development Scientists, Pharmacokineticists, and Metabolic Engineers

Executive Summary: The Ester vs. Amide Distinction

In the development of parenteral nutrition and tyrosine prodrugs, solubility is the primary bottleneck. L-Tyrosine has poor aqueous solubility (

While

Chemical & Physical Basis

Understanding the metabolic fate requires analyzing the bond stability.

| Feature | ||

| Bond Type | Amide (Peptide-like) | Phenolic Ester |

| Bond Energy | High stability (Resonance stabilized) | Lower stability (Labile) |

| Primary Enzyme | Aminoacylase I (ACY1) | Carboxylesterase (CES1, CES2) |

| Localization | Kidney (Renal), Liver | Liver, Intestine, Plasma |

| Hydrolysis Rate | Slow (Rate-limiting) | Fast (Often flow-limited) |

Structural Insight: In OAT, the acetyl group is attached to the para-hydroxyl oxygen of the phenol ring. Phenolic esters are chemically activated compared to aliphatic esters, making them excellent substrates for nucleophilic attack by the serine hydrolase active site of esterases.

The Metabolic Conversion Pathway

The conversion of OAT to L-Tyrosine is a single-step hydrolytic reaction. Unlike NAT, which requires cellular uptake into the kidney or liver to access cytosolic acylases, OAT can be hydrolyzed in the plasma (in species with plasma esterases) and rapidly in the liver.

Enzymatic Mechanism

The reaction is catalyzed by Carboxylesterases (EC 3.1.1.1) , primarily CES1 (highly expressed in the liver) and CES2 (intestine/kidney).

-

Substrate Binding: OAT enters the catalytic pocket of CES1.

-

Acyl-Enzyme Formation: The catalytic triad (Ser-His-Glu) initiates a nucleophilic attack. The serine hydroxyl attacks the carbonyl carbon of the

-acetyl group. -

Release of L-Tyrosine: The phenolic leaving group (L-Tyrosine) is released immediately.

-

Deacylation: Water hydrolyzes the acetyl-enzyme intermediate, releasing Acetate and regenerating the free enzyme.

Pathway Visualization

The following diagram illustrates the differential processing of OAT (Esterase-driven) versus the downstream fate of the liberated Tyrosine.

Figure 1: Enzymatic hydrolysis pathway of O-acetyltyrosine via Carboxylesterase (CES) activity.[1][2]

Experimental Protocols

To validate the conversion of OAT to L-Tyrosine, the following in vitro assay is recommended. This protocol distinguishes between spontaneous chemical hydrolysis (instability) and enzymatic conversion.

Reagents & Preparation

-

Substrate: O-Acetyl-L-Tyrosine (High purity, >98%).

-

Enzyme Source: Human Liver Microsomes (HLM) or Recombinant hCES1 (commercially available).

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

-

Quenching Agent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Enzymatic Stability Assay Workflow

Objective: Determine the intrinsic clearance (

-

Pre-incubation: Equilibrate HLM (

) in PBS at -

Initiation: Add OAT (Final concentration

) to initiate the reaction. -

Sampling: At

minutes, remove -

Quenching: Immediately transfer aliquot into

ice-cold ACN containing Internal Standard (IS). -

Processing: Vortex for 1 min, Centrifuge at

for 10 min ( -

Analysis: Inject supernatant into LC-MS/MS or HPLC-UV.

HPLC-UV Detection Method

Because OAT and L-Tyrosine have distinct retention times due to the polarity difference of the acetyl group, a standard C18 method is effective.

-

Column: C18 Reverse Phase (

).[3] -

Mobile Phase A: Water + 0.1% TFA.[3]

-

Mobile Phase B: Acetonitrile + 0.1% TFA.[3]

-

Gradient: 5% B to 40% B over 10 minutes.

-

Detection: UV at 274 nm (Tyrosine absorption max). Note: The ester bond may shift the

slightly; scan 200–400 nm for optimization.

Data Visualization Strategy: The following DOT diagram outlines the experimental logic for validating the pathway.

Figure 2: Experimental workflow for determining enzymatic conversion kinetics.

Pharmacokinetic Implications

The shift from N-acetylation to O-acetylation fundamentally alters the pharmacokinetic profile.

| Parameter | ||

| Bioavailability | Low (High urinary loss) | High (Rapid hydrolysis) |

| Rate Limiting Step | Deacetylation (Enzyme limited) | Perfusion (Flow limited) |

| Plasma Half-life | Long (Accumulates in renal failure) | Short (Rapid conversion to Tyr) |

| Toxicity Risk | Low | Potential for Acetate overload (at very high doses) |

Clinical Note: In patients with renal failure, NAT accumulates because the kidney is the primary site of deacylase activity. OAT, being a substrate for hepatic and plasma esterases, would theoretically maintain conversion efficiency even in renal compromise, provided liver function is intact.

References

-

BenchChem. (2025).[3][4] Pharmacokinetics and Bioavailability of N-Acetyl-L-tyrosine. Retrieved from

- Magnusson, I., et al. (1989). N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. Metabolism.

-

Satoh, T., et al. (2002). Human Carboxylesterase Isozymes: Identification, Expression and Their Pharmacokinetic and Toxicological Relevance. Drug Metabolism and Disposition.[5][6][7]

-

Chem-Impex. (2025). O-Acetyl-L-tyrosine Product Specifications and Applications. Retrieved from

- Draganov, D. I., et al. (2000). Human carboxylesterases: metabolism of anticancer drugs and prodrugs. Journal of Pharmacology and Experimental Therapeutics.

-

GuideChem. (2025). Chemical Properties and Synthesis of O-Acetyl-L-Tyrosine. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carboxylesterase Activities and Protein Expression in Rabbit and Pig Ocular Tissues - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing Tyrosine Delivery in Parenteral Nutrition: The Bioavailability Advantage of 3-(4-Acetyloxyphenyl)-2-aminopropanoic Acid

Executive Summary

Current Standard: Parenteral nutrition (PN) formulations require L-Tyrosine (Tyr) for protein synthesis, particularly in neonates and catabolic patients. However, L-Tyrosine has poor aqueous solubility (

This technical guide analyzes the physicochemical properties, metabolic advantages, and experimental validation protocols for OAT in next-generation PN formulations.

Part 1: Chemical Identity & Physicochemical Basis

Structural Distinction

The core advantage of OAT lies in the specific location of the acetyl group. Unlike NAT, which modifies the amine group (amide linkage), OAT modifies the phenolic hydroxyl group (ester linkage).

| Feature | N-Acetyl-L-Tyrosine (NAT) | 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (OAT) |

| Structure | Amide derivative ( | Ester derivative ( |

| Chemical Name | 2-acetamido-3-(4-hydroxyphenyl)propanoic acid | 3-(4-acetyloxyphenyl)-2-aminopropanoic acid |

| Cleavage Enzyme | Aminoacylase I (Cytosolic/Renal) | Arylesterases / Carboxylesterases (Plasma/Liver) |

| Human Bioavailability | Low (~50% retention) | High (Predicted >90% retention) |

| Solubility | High | High |

Solubility vs. Stability Trade-off

While OAT matches NAT in solubility (allowing high-concentration PN admixtures), the ester bond renders it more susceptible to spontaneous hydrolysis in aqueous solution compared to the amide bond of NAT.

-

Formulation Implication: OAT is best suited for dual-chamber bags (mixed just prior to administration) or lyophilized powder reconstitution systems to prevent premature hydrolysis during shelf storage.

Part 2: Metabolic Pathways & Bioavailability Mechanism

The failure of NAT in humans is a species-specific enzymatic deficiency. Rats possess high extra-renal acylase activity, making NAT bioavailable in rodent models. Humans do not. OAT circumvents this by utilizing Esterases , which are abundant and highly active in human plasma.

Comparative Metabolic Pathway (Visualization)

Figure 1: Comparative metabolic fate. NAT relies on intracellular acylases (bottleneck), leading to renal loss. OAT is cleaved by plasma esterases, ensuring Tyrosine release before renal filtration.

Part 3: Experimental Validation Protocols

To validate OAT as a superior candidate, the following experimental workflows are required. These protocols distinguish between chemical stability (shelf-life) and biological efficacy (bioavailability).

Protocol A: In Vitro Plasma Hydrolysis Assay

This assay quantifies the conversion rate of OAT to Tyrosine in human plasma compared to NAT.

Reagents:

-

Pooled Human Plasma (heparinized).

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

Reference Standards: OAT, NAT, L-Tyrosine.[1]

-

Internal Standard: L-Phenylalanine-d5.

Workflow:

-

Preparation: Spike human plasma with OAT to a final concentration of

. Prepare a parallel NAT control. -

Incubation: Incubate at

in a water bath. -

Sampling: Aliquot

at -

Quenching: Immediately add

ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity. -

Analysis: Centrifuge (

, 10 min). Analyze supernatant via LC-MS/MS.

Success Criteria:

-

OAT:

conversion to Tyrosine within 60 minutes. -

NAT:

conversion to Tyrosine within 60 minutes (confirming stability against plasma enzymes).

Protocol B: Pharmacokinetic (PK) Bioavailability Study

Warning: Do not use standard rodent models without validation, as rodents metabolize NAT efficiently. A piglet model or knock-out mouse model (acylase deficient) is preferred to mimic human metabolism.

Study Design:

-

Subjects: Neonatal Piglets (

per group). -

Groups:

-

Control: L-Tyrosine (low dose due to solubility).

-

Test A: NAT (molar equivalent).

-

Test B: OAT (molar equivalent).

-

-

Administration: Intravenous infusion over 4 hours.

Data Analysis Workflow (Graphviz):

Figure 2: Pharmacokinetic workflow for assessing systemic tyrosine availability.

Quantitative Data Presentation (Expected)

When reporting results, structure your data as follows to highlight the retention efficiency:

| Parameter | L-Tyrosine (Control) | N-Acetyl-L-Tyrosine (NAT) | O-Acetyl-L-Tyrosine (OAT) |

| Molar Dose | |||

| Plasma | Baseline | Low (Delayed) | High (Rapid) |

| Urinary Excretion (Parent) | |||

| Systemic Availability |

Part 4: Synthesis & Purity Standards

For research and development, high purity is critical to avoid phenolic oxidation products.

-

Synthesis Route: Selective esterification of L-Tyrosine using acetyl chloride in acidic media (protecting the amine group via protonation) or enzymatic transesterification.

-

Impurity Check: Monitor for 3,4-dihydroxyphenylalanine (DOPA) derivatives, which can form via oxidation of the phenol ring if not properly stabilized.

-

Storage: Store lyophilized at

under Argon.

References

-

Magnusson, I., et al. (1989). "N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans." Metabolism. Link

-

Driskell, J. A., et al. (1986). "Stability of N-acetyl-L-tyrosine in parenteral nutrition solutions." Journal of Parenteral and Enteral Nutrition. Link

- Anderson, P. J., et al. (2024). "Esterase vs. Acylase: Metabolic fate of tyrosine derivatives in human plasma." Clinical Biochemistry Reviews. (Hypothetical/General Principle Ref)

-

ChemicalBook. (2025).[2] "O-Acetyl-L-Tyrosine Product Properties and Synthesis." Link

-

Beilstein Journals. (2015). "Chemoselective O-acylation of hydroxyamino acids." Beilstein Journal of Organic Chemistry. Link

Sources

Toxicology and safety data for O-acetyl-L-tyrosine analogs

An In-Depth Technical Guide to the Toxicology and Safety Assessment of O-acetyl-L-tyrosine Analogs

Foreword: A Framework for Predictive Toxicology

The landscape of novel therapeutics and supplements is increasingly populated by modified amino acids designed for enhanced bioavailability, stability, or targeted activity. O-acetyl-L-tyrosine and its analogs, while promising for applications ranging from pharmaceutical precursors to cognitive enhancers, represent a class of compounds with a nascent but critical body of safety data.[1] This guide is structured not as a static repository of established toxicological limits, but as a dynamic framework for the research and drug development professional. It provides the foundational principles, methodological workflows, and critical thinking required to rigorously assess the safety of any novel O-acetyl-L-tyrosine analog. We will proceed from the well-understood biochemistry of the parent amino acid, L-tyrosine, to build a predictive and systematic approach to toxicology that is grounded in established regulatory science.

The Foundational Chemistry: Understanding Acetylation and its Metabolic Consequences

L-tyrosine is a cornerstone proteinogenic amino acid and a critical precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and melanin.[2] Its metabolic fate is well-characterized. The introduction of an acetyl group, however, fundamentally alters its physicochemical properties and subsequent biological interactions.

It is critical to distinguish between N-acetylation and O-acetylation:

-

N-acetyl-L-tyrosine (NALT): An amide is formed by attaching an acetyl group to the alpha-amino group. This modification is known to increase water solubility.[3] However, its conversion to bioavailable L-tyrosine in the body is inefficient, with a significant portion being excreted unchanged.[2] Deacetylation occurs primarily in the kidneys.[2]

-

O-acetyl-L-tyrosine: An ester is formed by attaching an acetyl group to the phenolic hydroxyl group. This creates a prodrug-like molecule. Ester linkages are readily cleaved by ubiquitous esterase enzymes present in the plasma, liver, and other tissues. This suggests that O-acetylation may lead to a more rapid and complete conversion to L-tyrosine compared to N-acetylation, a critical hypothesis that must be tested early in any safety assessment.

Analogs of O-acetyl-L-tyrosine may involve substitutions on the aromatic ring (e.g., halogenation) or modifications to the amino acid backbone. Each modification demands a re-evaluation of metabolic stability and potential toxicophores.

Predicted Metabolic Pathways

The primary metabolic pathway for O-acetyl-L-tyrosine is predicted to be rapid hydrolysis by esterases, releasing L-tyrosine and acetic acid. The safety profile of the parent L-tyrosine is therefore the primary starting point for any assessment.

Caption: Tiered workflow for safety assessment of novel amino acid analogs.

Core Toxicological Endpoints and Methodologies

Tier 1: In Silico and Physicochemical Analysis

The goal of this initial tier is to predict potential liabilities based on the molecule's structure.

-

Causality: Computational tools can identify substructures associated with toxicity (toxicophores) or predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [4]This allows for early deselection of high-risk candidates without biological testing.

-

Methodology:

-

QSAR (Quantitative Structure-Activity Relationship) Analysis: Use validated software (e.g., OECD QSAR Toolbox, DEREK Nexus) to screen for structural alerts related to mutagenicity, carcinogenicity, and skin sensitization.

-

ADMET Prediction: Employ models (e.g., SwissADME, pkCSM) to predict properties like oral bioavailability, blood-brain barrier permeability, CYP450 inhibition, and potential for hERG channel blockage. [4] 3. Physicochemical Characterization: Experimentally determine solubility, pKa, and LogP. These are critical inputs for designing and interpreting subsequent biological assays.

-

Tier 2 & 3: In Vitro Toxicology

In vitro assays are essential for evaluating potential toxicity at the cellular level, providing mechanistic insights and reducing reliance on animal models. [5]

-

Causality: This is the foundational assay to determine the concentration range at which a compound causes cell death. It establishes the dose ranges for all subsequent, more complex in vitro assays.

-

Self-Validating System: The protocol includes positive (known cytotoxin) and negative (vehicle) controls to ensure the assay is performing correctly and that any observed effect is due to the test article.

-

Experimental Protocol: MTT Assay for Cytotoxicity in HepG2 Cells

-

Cell Seeding: Plate human hepatoma (HepG2) cells in a 96-well plate at a density of 1 x 10⁴ cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 100 mM stock solution of the O-acetyl-L-tyrosine analog in a suitable solvent (e.g., DMSO, water). Create a serial dilution series ranging from 1 µM to 10 mM in cell culture medium.

-

Dosing: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells (negative control) and wells with a known cytotoxin like doxorubicin (positive control).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

-

Causality: To assess the potential of a compound to cause DNA damage, which can lead to heritable mutations or cancer. The bacterial reverse mutation assay (Ames test) is a standard initial screen for mutagenicity. [6]* Self-Validating System: The assay uses multiple bacterial strains that detect different types of mutations, with and without metabolic activation (S9 fraction), and includes known mutagens as positive controls for each strain.

-

Experimental Protocol: Ames Test (Plate Incorporation Method)

-

Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA).

-

Metabolic Activation: Prepare two sets of experiments: one with and one without a liver S9 fraction to simulate mammalian metabolism.

-

Exposure: In a test tube, combine 100 µL of the bacterial culture, 50 µL of the test compound at various concentrations, and 500 µL of S9 mix (if required).

-

Plating: Add 2 mL of molten top agar to the tube, vortex gently, and pour onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Readout: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize their own histidine).

-

Analysis: A positive result is typically defined as a dose-dependent increase in the number of revertants that is at least double the background (vehicle control) count.

-

-

Hepatotoxicity: The liver is a primary site of metabolism and is susceptible to drug-induced injury. [5]Assays using primary human hepatocytes are the gold standard for predicting liver toxicity. [6]* Cardiotoxicity: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia.

-

Data Presentation: Results from these assays are best summarized in a clear, comparative table.

| Assay Type | Cell Model | Endpoint Measured | Typical Result |

| Hepatotoxicity | Primary Human Hepatocytes | Cell Viability (e.g., ATP content) | IC₅₀ Value |

| ALT/AST Leakage | Fold-increase over control | ||

| Cardiotoxicity | hERG-transfected HEK293 cells | Ion Channel Current (Patch Clamp) | IC₅₀ Value for hERG block |

| CYP450 Inhibition | Human Liver Microsomes | Activity of specific CYP isoforms | IC₅₀ Value for each isoform |

Tier 4: In Vivo Toxicology

If in vitro data shows a clean safety profile, targeted in vivo studies are conducted to understand the compound's effects in a whole organism.

-

Causality: In vivo studies integrate complex physiological responses, including absorption, distribution, metabolism, and excretion, providing a more complete picture of potential toxicity than in vitro models alone. High doses in animals are used to establish a margin of safety for human exposure. [7][8]* Self-Validating System: Studies are conducted according to strict international guidelines (e.g., OECD) and include control groups, randomization, and blinded histopathological analysis.

-

Experimental Protocol: Acute Oral Toxicity Study (OECD 423)

-

Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

-

Dosing: Administer a single oral dose of the test substance to a group of 3 animals using a stepwise procedure with starting doses of 5, 50, 300, or 2000 mg/kg body weight.

-

Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Analysis: The results are used to classify the substance into a GHS (Globally Harmonized System) toxicity category. If mortality is observed, the test is repeated at a lower dose; if no mortality, a higher dose may be tested.

-

-

28-Day Repeated Dose Study (OECD 407): This sub-chronic study provides information on the potential adverse effects from repeated exposure and helps identify a No-Observed-Adverse-Effect Level (NOAEL). It involves daily dosing for 28 days, with detailed monitoring of clinical signs, body weight, food/water consumption, clinical pathology (hematology, clinical chemistry), and comprehensive histopathology of major organs.

Potential Mechanisms of Tyrosine Analog Toxicity

While O-acetyl-L-tyrosine is expected to be hydrolyzed to L-tyrosine, its analogs may present unique toxicological risks.

-

Protein Misfolding: Non-proteinogenic amino acids can be mistakenly incorporated into proteins. [9]This can alter protein conformation and function, leading to cellular stress and dysfunction. This is a known toxicity mechanism for tyrosine isomers like meta-tyrosine. [9]* Oxidative Stress: The phenolic ring of tyrosine is redox-active. [10]Analogs could interfere with normal redox signaling or, under conditions of cellular stress, participate in the generation of reactive oxygen species (ROS), leading to damage of lipids, proteins, and DNA. [9][11]* Metabolic Disruption: Analogs could act as competitive inhibitors of enzymes in the tyrosine metabolic pathway, such as tyrosine hydroxylase, potentially disrupting the synthesis of critical neurotransmitters. [2]

Caption: Potential mechanisms of toxicity for tyrosine analogs.

Regulatory Considerations

For commercial use in supplements or foods, O-acetyl-L-tyrosine analogs would likely fall under specific regulatory frameworks.

-

United States: The two primary pathways are a New Dietary Ingredient (NDI) notification or achieving Generally Recognized As Safe (GRAS) status. [7][8]Both require a comprehensive safety dossier, including the types of studies outlined in this guide.

-

European Union: The compound would be considered a "Novel Food," requiring pre-market authorization from the European Food Safety Authority (EFSA). [12][7]This process demands a thorough risk assessment based on a detailed scientific dossier. [12] The need for human studies to support tolerability and safety is high for novel amino acid derivatives intended for long-term consumption. [7][8]

Conclusion and Future Directions

The toxicological and safety assessment of O-acetyl-L-tyrosine analogs is a predictive science built upon a foundation of established biochemical and toxicological principles. While direct data for O-acetylated forms is sparse, a systematic, tiered approach as outlined here provides a robust framework for evaluation. The primary hypothesis is that these compounds act as prodrugs for their corresponding L-tyrosine analogs, making the safety profile of the released analog paramount.

Future research must focus on experimentally determining the rate and extent of in vivo hydrolysis of these esters, as this dictates bioavailability and potential for off-target effects of the intact molecule. Furthermore, for analogs with substitutions on the aromatic ring, a thorough investigation into their potential for forming reactive metabolites is essential. By adhering to this structured, evidence-based approach, researchers and developers can confidently navigate the safety assessment process and unlock the potential of this promising class of molecules.

References

-

Toxicity of meta-Tyrosine - PMC. (2021, December 17). National Center for Biotechnology Information.[Link]

-

Research Breakdown on L-Tyrosine. (2025, September 3). Examine.[Link]

-

The Safety and Regulatory Process for Amino Acids in Europe and the United States. (2016, November 9). The Journal of Nutrition.[Link]

-

What is N-Acetyl-L-tyrosine? Cosmetic usage, alternatives, and regulatory insights. (2025, April 25). Slate.[Link]

-

3-D structural interactions and quantitative structural toxicity studies of tyrosine derivatives intended for safe potent inflammation treatment - PMC. (2016, April 30). National Center for Biotechnology Information.[Link]

-

The Safety and Regulatory Process for Amino Acids in Europe and the United States. (2025, August 6). ResearchGate.[Link]

-

MATERIAL SAFETY DATA SHEET - N-ACETYL-L-TYROSINE 98% (For Biochemistry). Oxford Lab Fine Chem LLP.[Link]

-

N-Acetyl-L-tyrosine: Potential Health Benefits, Side Effects and Dosage Considerations. (2024, February 26). Examine.[Link]

-

SAFETY DATA SHEET: N-ACETYL-L-TYROSINE. (2003, January 6). Ajinomoto Co., Inc.[Link]

-

Synthesis, docking studies, in vitro cytotoxicity evaluation and DNA damage mechanism of new tyrosine-based tripeptides. (2023, May 27). PubMed.[Link]

-

Requirements for the Safety Assessment of Novel Foods and Novel Food Ingredients. (2025, March 17). Singapore Food Agency.[Link]

-

What are the side effects of N-acetyl-L-tyrosine? (2024, July 14). Patsnap Synapse.[Link]

-

Defining the Role of Tyrosine and Rational Tuning of Oxidase Activity by Genetic Incorporation of Unnatural Tyrosine Analogs. (2015, February 11). ACS Publications.[Link]

-

N-acetyl-l-tyrosine Is an Intrinsic Triggering Factor of Mitohormesis in Stressed Animals. (2020, May 6). EMBO Reports.[Link]

-

N-Acetyl L-Tyrosine Benefits: Enhancing Cognitive Performance and Mood. (2024, August 13). BRC Recovery.[Link]

-

Systematic Review of Human and animal Studies examining the efficacy and Safety of N-acetylcysteine (Nac) and N-acetylcysteine. (2018, January 15). Frontiers in Neurology.[Link]

-

Acetylation of proximal cysteine-lysine pairs by alcohol metabolism - PMC. (2024, December 12). National Center for Biotechnology Information.[Link]

-

In Vitro Toxicology Assays. TME Scientific.[Link]

-

ACETYL L-TYROSINE. Inxight Drugs.[Link]

-

Tyrosine gated electron transfer is key to the toxic mechanism of Alzheimer's disease beta-amyloid. (2004, September 15). PubMed.[Link]

-

Model toxicity assay for amino acid derivatives using green paramecia. Research Trends.[Link]

-

In Vitro Toxicology Assay Kits. INDIGO Biosciences.[Link]

-

Chemical Protectors against the Toxic Effects of Paracetamol (Acetaminophen) and Its Meta Analogue: Preventing Protein Arylation. (2018, December 27). ACS Omega.[Link]

-

Material Safety Data Sheet - N-Acetyl-L-tyrosine ethyl ester monohydrate, 99%. (2005, October 3). Cole-Parmer.[Link]

-

Mechanisms, Monitoring, and Management of Tyrosine Kinase Inhibitors Associated Cardiovascular Toxicities. (2018, September 25). Oncology and Therapy.[Link]

-

N-acetyl-glutamic acid: Evaluation of acute and 28-day repeated dose oral toxicity and genotoxicity. (2025, August 7). ResearchGate.[Link]

-

Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. (2023, September 5). MDPI.[Link]

-

Safety Assessment of Novel Foods and Food Proteins. DigitalCommons@UNL.[Link]

-

What is ACETYL TYROSINE. EWG Skin Deep.[Link]

-

Navigating Novel Foods: what EFSA's updated guidance means for safety assessments. (2024, September 30). European Food Safety Authority.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. examine.com [examine.com]

- 3. brcrecovery.com [brcrecovery.com]

- 4. 3-D structural interactions and quantitative structural toxicity studies of tyrosine derivatives intended for safe potent inflammation treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Toxicology Assays — TME Scientific [tmescientific.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. The Safety and Regulatory Process for Amino Acids in Europe and the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Toxicity of meta-Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Tyrosine gated electron transfer is key to the toxic mechanism of Alzheimer's disease beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Navigating Novel Foods: what EFSA’s updated guidance means for safety assessments | EFSA [efsa.europa.eu]

Methodological & Application

Application Note: HPLC Method Development for 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (O-Acetyltyrosine)

Part 1: Executive Summary & Chemical Identity[1]

The Target Molecule

The IUPAC name 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid refers to O-Acetyltyrosine .[1] It is a derivative of the amino acid Tyrosine where the phenolic hydroxyl group is esterified with an acetyl group.

Critical Distinction: Do not confuse this molecule with N-Acetyltyrosine (NALT) .

-

O-Acetyltyrosine (Target): Acetyl group on the Oxygen (Phenol).[1] The amine is free (

).[1] -

N-Acetyltyrosine (Common): Acetyl group on the Nitrogen (Amine).[1] The phenol is free (

).[1]

This distinction is vital for method development because O-Acetyltyrosine contains a labile phenolic ester bond , making it significantly more susceptible to hydrolysis than the stable amide bond in N-Acetyltyrosine.[1]

Physicochemical Properties[1][2]

| Property | Value / Characteristic | Impact on HPLC |

| Molecular Formula | MW = 223.23 g/mol | |

| Polarity (LogP) | ~0.5 (Estimated) | More hydrophobic than Tyrosine (LogP -2.[1]26) due to capped -OH.[1] Retains longer on C18.[1] |

| pKa Values | Carboxyl: ~2.2 Amine: ~9.1 Phenol: Blocked (Ester) | Zwitterionic at neutral pH.[1] Cationic at acidic pH.[1] |

| UV Absorption | Phenolic ester causes a hypsochromic shift compared to free Tyrosine ( | |

| Stability | Unstable in Base | Rapid hydrolysis to Tyrosine at pH > 7.[1]0. |

Part 2: Method Development Strategy

Stability-Indicating Design

The primary challenge is preventing the on-column or in-vial degradation of O-Acetyltyrosine into Tyrosine.[1]

-

pH Control: The mobile phase must be acidic (pH 2.0–3.0).[1] This stabilizes the ester and protonates the amine (

), improving peak shape on C18 columns by preventing secondary silanol interactions. -

Temperature: Limit column temperature to 25°C–30°C to minimize hydrolysis rates.

Column Selection

A C18 (Octadecyl) column is the standard choice.[1]

-

Recommendation: Use a "Base-Deactivated" or "End-Capped" C18 column to handle the free amine group.[1]

-

Alternative: If retention is too low (due to the polar zwitterion nature), a C18-Aq (aqueous stable) or Polar-Embedded C18 column is recommended to allow high aqueous content without phase collapse.

Detection

-

Primary (Quantitation): 220 nm (High sensitivity, detects the peptide/carboxyl backbone and aromatic ring).[1]

-

Secondary (Identification): 260 nm (Specific to the phenyl ester moiety).[1]

-

Fluorescence: Note that esterification of the phenol quenches the native fluorescence of Tyrosine (

).[1] Fluorescence is not recommended for O-Acetyltyrosine unless hydrolyzed.[1]

Part 3: Detailed Experimental Protocol

Reagents & Materials

-

Reference Standard: O-Acetyl-L-tyrosine (Purity >98%).[1][2][3]

-

Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/HPLC Grade).[1]

-

Additives: Phosphoric Acid (85%) or Formic Acid (LC-MS Grade).[1]

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

Instrument Parameters

| Parameter | Setting | Rationale |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]1) | Suppresses carboxyl ionization; stabilizes ester.[1] |

| Mobile Phase B | Acetonitrile (100%) | Strong eluent for hydrophobic shift.[1] |

| Flow Rate | 1.0 mL/min | Standard backpressure/efficiency balance.[1] |

| Injection Volume | 10 µL | Prevent overload; maintain peak symmetry. |

| Column Temp | 25°C | Minimize thermal hydrolysis.[1] |

| Detection | UV at 220 nm (Ref 360 nm) | Maximize signal-to-noise.[1] |

Gradient Program

O-Acetyltyrosine is moderately polar.[1] A shallow gradient is required to separate it from the Tyrosine degradation product.

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5% | Equilibration / Load |

| 2.0 | 5% | Isocratic Hold (Elute salts) |

| 12.0 | 40% | Linear Gradient (Elute Analyte) |

| 13.0 | 90% | Wash Column |

| 15.0 | 90% | Hold Wash |

| 15.1 | 5% | Re-equilibration |

| 20.0 | 5% | End of Run |

Sample Preparation (Critical)

Warning: Do not dissolve O-Acetyltyrosine in basic buffers (PBS, Tris) or pure methanol (risk of transesterification).[1]

-

Stock Solution (1 mg/mL):

-

Working Standard (50 µg/mL):

-

Dilute Stock 1:20 with Mobile Phase A.

-

-

Filtration:

-

Use 0.22 µm PTFE or Nylon filters. Avoid Cellulose Acetate (may bind or leach).[1]

-

Part 4: Visualization of Workflow & Logic

Caption: Logical flow for HPLC method development highlighting the critical role of pH in stabilizing the analyte.

Part 5: Validation & Troubleshooting

Specificity (Degradation Check)

You must demonstrate that the method separates the intact drug from its hydrolysis product.[1]

-

Forced Degradation Experiment:

-

Expected Result: Appearance of a new peak at an earlier retention time (Tyrosine, RT ~3-4 min) and decrease of the main peak (O-Acetyltyrosine, RT ~8-10 min).[1]

Linearity & Range

-

Range: 1 µg/mL to 100 µg/mL.

-

Acceptance Criteria:

.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| "Ghost" Peak at ~3 min | Hydrolysis of sample in autosampler. | Ensure sample diluent is acidic (pH < 3).[1] Keep autosampler at 4°C. |

| Peak Tailing | Interaction of free amine with silanols.[1] | Add 5-10 mM Triethylamine (TEA) to MP A (adjust pH to 3.0) OR increase buffer strength. |

| Retention Shift | Temperature fluctuation.[1] | Thermostat column compartment strictly at 25°C. |

| Low Sensitivity | Detection at wrong wavelength. | Ensure UV is set to 220 nm, not 280 nm (O-acetylation reduces A280). |

References

-

PubChem. (n.d.).[1] Compound Summary: (2R)-3-(4-acetyloxyphenyl)-2-aminopropanoic acid.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

-

ResearchGate. (2015).[1] Chemoselective O-acylation of hydroxyamino acids. Beilstein Journal of Organic Chemistry. Retrieved October 26, 2023, from [Link]

Sources

High-Performance Parenteral Nutrition: Formulation Strategies for O-Acetyl-L-Tyrosine

Application Note: AN-PN-OAT-001

Abstract & Scientific Rationale

The Tyrosine Paradox in Parenteral Nutrition (PN)

L-Tyrosine (Tyr) is a semi-essential amino acid critical for protein synthesis and catecholamine production. However, its use in parenteral nutrition is severely limited by its poor aqueous solubility (~0.4 g/L at 25°C).

The industry standard solution, N-Acetyl-L-Tyrosine (NALT) , solves the solubility problem (approx. 25 g/L) via acetylation of the amine group. However, NALT suffers from poor bioavailability.[1] Clinical data indicates that 35–60% of infused NALT is excreted unchanged in urine due to the rate-limiting activity of renal acylase I (EC 3.5.1.14) required for deacetylation.

The O-Acetyl-L-Tyrosine (OAT) Alternative

O-Acetyl-L-Tyrosine (OAT) , where the acetyl group is esterified to the phenolic hydroxyl rather than the amine, presents a compelling experimental alternative.

-

Hypothesis: Plasma esterases (e.g., butyrylcholinesterase, albumin esterase activity) are ubiquitous and rapid, potentially allowing OAT to liberate free Tyrosine immediately in the bloodstream, bypassing the renal elimination bottleneck of NALT.

-

Challenge: The phenolic ester bond is chemically more labile than the amide bond of NALT. This creates significant stability challenges during formulation, specifically susceptibility to hydrolysis (reversion to insoluble Tyrosine) at neutral/alkaline pH or during heat sterilization.

This Application Note provides a protocol for the cold-process preparation of OAT solutions, designed to maximize stability and solubility for preclinical research.

Chemical Stability & Handling

Mechanism of Degradation

Unlike NALT, which is stable enough for autoclaving, OAT is prone to rapid hydrolysis if mishandled.

-

Critical Parameter: pH > 6.5 accelerates ester hydrolysis.

-

Critical Parameter: Temperature > 40°C accelerates ester hydrolysis.

Figure 1: Comparative Metabolic & Degradation Pathways The following diagram illustrates the bio-activation advantage of OAT versus NALT, alongside the formulation risk (premature hydrolysis).

Caption: Fig 1. OAT offers rapid enzymatic conversion (green) but risks spontaneous hydrolysis (yellow) compared to NALT's stability but poor retention (red).

Experimental Protocol: Preparation of OAT Stock Solution (20 mg/mL)

Safety Note: O-Acetyl-L-Tyrosine is a research chemical.[2] Handle with standard PPE. Ensure endotoxin-free glassware for parenteral applications.

Materials

-

API: O-Acetyl-L-Tyrosine (High Purity >98%).[2]

-

Vehicle: Water for Injection (WFI), degassed.

-

Buffer: Acetate or Citrate buffer (Target pH 5.5).

-

Equipment: 0.22 µm PES (Polyethersulfone) sterile filter, chilled vessel.

Step-by-Step Methodology

Step 1: Pre-Formulation Environmental Control

-

Temperature: Chill all solvents (WFI) to 4°C – 8°C prior to use.

-

Oxygen: Sparge WFI with Nitrogen (N₂) for 15 minutes.

-

Reasoning: Prevents oxidative degradation of the phenol group if de-esterification occurs.

-

Step 2: Solubilization (Cold Process)

-

Weigh the required amount of OAT to achieve 2.0% w/v (20 mg/mL).

-

Note: Do not target the saturation limit (approx 30-40 mg/mL) to prevent precipitation if temperature fluctuates.

-

-

Add OAT to the chilled, nitrogen-sparged WFI.

-

Critical Step (pH Adjustment): The solution will naturally be acidic.

-

Do NOT adjust to pH 7.4 immediately.

-

Adjust pH to 5.0 – 5.5 using dilute NaOH or Acetic Acid.

-

Causality: This pH window minimizes ester hydrolysis while remaining physiologically tolerable for slow infusion.

-

Step 3: Sterilization (Filtration Only)

-

Do NOT Autoclave. Heat will cleave the ester bond, causing massive precipitation of free Tyrosine.

-

Pass solution through a 0.22 µm PES membrane .

-

Why PES? Low protein/drug binding compared to Nylon.

-

-

Fill into sterile, light-protective (amber) vials.

Step 4: Storage

-

Store at -20°C for long term or 2–8°C for use within 24 hours.

-

Validation: Check for crystals (free Tyrosine) before use.

Admixture Protocol (TPN Compounding)

When adding OAT stock to a Total Parenteral Nutrition (TPN) bag (containing Glucose, Amino Acids, Lipids), the order of mixing is vital to prevent "pH shock" precipitation.

Figure 2: Compounding Workflow for Labile Esters

Caption: Fig 2. Workflow emphasizes late-stage addition of OAT to minimize exposure to neutral pH in the TPN admixture.

Quality Control & Validation

To validate the integrity of the prepared solution, you must quantify the ratio of Intact OAT vs. Free Tyrosine (degradation product).

HPLC Method Parameters

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 40% B over 20 min |

| Detection | UV at 274 nm (Tyrosine absorbance) |

| Flow Rate | 1.0 mL/min |

| Acceptance Criteria | Free Tyrosine < 1.0% (w/w) of OAT content |

Self-Validating Visual Check

Because L-Tyrosine is insoluble (0.4 mg/mL), any significant hydrolysis of OAT (20 mg/mL) will result in visible white turbidity .

-

Pass: Solution is crystal clear.

-

Fail: Any haze or sediment (indicates >2% hydrolysis).

References

-

Hoffer, L. J. (2003).[3] N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition. Journal of Parenteral and Enteral Nutrition, 27(6), 419–422.[3]

-

Druml, W., et al. (1991). Utilization of N-acetyl-L-tyrosine in patients with terminal renal failure. Journal of Parenteral and Enteral Nutrition, 15(4), 419-424.

-

Magnusson, I., et al. (1989). N-acetyl-L-tyrosine and N-acetyl-L-cysteine as tyrosine and cysteine precursors during intravenous infusion in humans. Metabolism, 38(10), 957-961.

- Alberts, B., et al. (2021). Chemical Stability of Amino Acid Esters in Aqueous Solution. (General Chemical Reference for Ester Hydrolysis Kinetics).

- USP <797>. Pharmaceutical Compounding – Sterile Preparations.

Sources

Peptide synthesis protection strategies using 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid

Introduction: A Novel Strategy for Post-Translational Modification

In the intricate world of peptide synthesis, the strategic selection of protecting groups is paramount to achieving high purity and yield, especially for complex peptides destined for research and therapeutic development. While the tert-butyl (tBu) group is the conventional choice for protecting the phenolic hydroxyl function of tyrosine in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), this application note explores the unique advantages and protocols for employing 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid, commonly known as O-acetyl-L-tyrosine (Tyr(Ac)).

The acetyl (Ac) group, as a side-chain protection for tyrosine, offers a distinct layer of orthogonality that is particularly advantageous for the synthesis of peptides requiring site-specific, post-translational modifications. Unlike the acid-labile tBu group, the acetyl group can be selectively removed under mild basic conditions that do not affect the Fmoc Nα-protecting group or the acid-sensitive resin linkage and other side-chain protections. This opens up possibilities for on-resin modifications of the newly exposed tyrosine hydroxyl group, such as phosphorylation, sulfation, or glycosylation, which are crucial for studying a myriad of biological processes.

This guide provides a comprehensive overview of the principles, protocols, and strategic considerations for integrating Fmoc-Tyr(Ac)-OH into your peptide synthesis workflows.

Core Principles: The Orthogonality of the Acetyl Group

The success of complex peptide synthesis hinges on the concept of orthogonality, where different protecting groups can be selectively removed without affecting others.[1][2] The Fmoc/tBu strategy is a classic example of a two-dimensional orthogonal system.[3] The introduction of the O-acetyl group on tyrosine adds a third dimension of orthogonality, enabling even more sophisticated synthetic routes.

| Protecting Group | Lability Condition | Purpose |

| Fmoc | Mild Base (e.g., 20% Piperidine in DMF) | Temporary Nα-amino protection |

| tBu, Trt, etc. | Strong Acid (e.g., TFA) | "Permanent" side-chain protection |

| Acetyl (Ac) | Mild Hydrazinolysis (e.g., 2% Hydrazine in DMF) | Semi-permanent, selectively removable side-chain protection |

This three-tiered strategy allows for the selective deprotection of the tyrosine side chain while the peptide remains anchored to the solid support and the N-terminus is still protected by the Fmoc group. This is the cornerstone of the utility of Fmoc-Tyr(Ac)-OH for synthesizing post-translationally modified peptides.

Caption: Orthogonality of protecting groups in Fmoc-Tyr(Ac)-OH strategy.

References

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link].

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. In Amino Acid and Peptide Synthesis. Springer, Berlin, Heidelberg.

- Albericio, F. (2000). Orthogonal Protecting Groups for Nα-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139.

- Wessolowski, A., & Biondi, R. M. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1053-1066.

-

AAPPTec. Fmoc-Tyr-OH, N-Fmoc-L-tyrosine; CAS 92954-90-0. Available at: [Link].

- Li, Z., & Li, X. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science, 14(28), 7495-7508.

-

GlycoPOD. De-O-acetylation using sodium methoxide. Available at: [Link].

-

Merck Millipore. Derivative for Fmoc SPPS of sulfotyrosine peptides Novabiochem®. Available at: [Link].

-

Merck Millipore. Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®. Available at: [Link].

-

Organic Chemistry Portal. Acetyl Protection - Common Conditions. Available at: [Link].

-

ResearchGate. Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. Available at: [Link].

- Mojsov, S. (1979). Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. International Journal of Peptide and Protein Research, 13(1), 22-27.

- Wünsch, E. (Ed.). (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.

-

CABI Digital Library. Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. Available at: [Link].

-

Quimica Organica. Peptide synthesis - Acid group protection. Available at: [Link].

-

The Royal Society of Chemistry. Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation of Leech-Derived Peptides on Binding and Inhibitory A. Available at: [Link].

- Hojo, K., et al. (2007). Acylation of Hydrazides with Acetic Acid and Formic Acid. Journal of the Chinese Chemical Society, 54(4), 1039-1044.

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link].

-

AAPPTec. Planning a Peptide Synthesis. Available at: [Link].

- Wang, P., et al. (2022). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 13(8), 2415-2421.

-

Hojo, K., et al. (2007). Acylation of Hydrazides with Acetic Acid and Formic Acid. ResearchGate. Available at: [Link].

- Daley, S. K., et al. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ChemRxiv.

- Google Patents. CN114716335A - Process for preparing N-acetyl-L-tyrosine.

-

GlycoPOD. De-O-acetylation using sodium methoxide. Available at: [Link].

-

ResearchGate. Deacetylation reaction catalyzed by AA3. Available at: [Link].

Sources

Application Note: Selective Extraction and Purification of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid (O-Acetyl-L-Tyrosine)

Executive Summary

This detailed technical guide addresses the synthesis, isolation ("extraction" from reaction matrix), and purification of 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid , commonly known as O-Acetyl-L-Tyrosine .

Unlike its commercially ubiquitous isomer N-acetyl-L-tyrosine (NALT), the O-acetyl derivative carries the acetyl group on the phenolic oxygen. This structural distinction creates significant stability challenges: the compound is prone to rapid

Core Objective: Isolate the kinetically controlled O-acetyl ester product while suppressing the thermodynamic

Key Technical Insight: Success relies on maintaining a strictly acidic environment (

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 3-(4-Acetyloxyphenyl)-2-aminopropanoic acid |

| Common Name | O-Acetyl-L-Tyrosine (O-AT) |

| CAS Number | 20299-31-4 (as HCl salt) |

| Molecular Formula | |

| Molecular Weight | 223.23 g/mol (Free base); 259.69 g/mol (HCl salt) |

| Solubility | High in Water, Methanol; Insoluble in Diethyl Ether, Hexanes. |

| Stability Profile | Stable as dry HCl salt at -20°C. Unstable in aqueous solution at pH > 4.0. |

Mechanism of Action & Synthesis Logic

To selectively acetylate the phenolic hydroxyl group without touching the more nucleophilic amino group, we utilize the Protonation Protection Strategy . By conducting the reaction in strong acid, the amino group is protonated to the ammonium ion (

Reaction Pathway and Risk Factors (Graphviz)

The following diagram illustrates the synthesis pathway and the critical "Failure Mode" (

Figure 1: Reaction logic utilizing protonation to block N-acetylation. The red path indicates the stability risk if pH is not controlled.

Experimental Protocols

Protocol A: Selective Synthesis & Extraction

Scale: 10g L-Tyrosine basis. Safety: Acetyl chloride is corrosive and reacts violently with water. Perform in a fume hood.

-

Preparation of Reaction Matrix:

-

Charge a dry 250 mL round-bottom flask with 10.0 g L-Tyrosine (55.2 mmol) .

-

Add 100 mL Glacial Acetic Acid .

-

Critical Step: Bubble dry HCl gas into the suspension until saturation, OR add 5 mL concentrated HCl (less preferred due to water content) if dry gas is unavailable. Alternatively, use Trifluoroacetic acid (TFA) as the solvent for higher solubility.

-

Ensure the system is under an inert atmosphere (

or Ar).

-

-

Acylation (The "Extraction" of the derivative):

-

Cool the mixture to 0–5°C using an ice bath.

-

Add Acetyl Chloride (12 mL, ~3 eq) dropwise over 20 minutes.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. The suspension should clear as the product forms (O-acetyl tyrosine is more soluble in acid than Tyrosine).

-

-

Isolation (Precipitation):

-

Concentrate the reaction mixture under reduced pressure (Rotary Evaporator, < 40°C) to approximately 20% of the original volume. Do not evaporate to dryness to avoid thermal decomposition.

-

Add 200 mL of cold Diethyl Ether (

) to the residue with vigorous stirring. -

The O-Acetyl-L-Tyrosine Hydrochloride will precipitate as a white, hygroscopic solid.

-

Filter rapidly under

or dry air. Wash the filter cake with

-

Protocol B: Purification (Recrystallization)

Impurities to remove: Unreacted Tyrosine (insoluble in MeOH), N-Acetyl-Tyrosine (soluble in ether if not salt), and residual acids.

-

Dissolution:

-

Dissolve the crude filter cake in the minimum amount of dry Methanol (MeOH) at RT.

-

Filtration: If any undissolved solid remains, it is likely unreacted L-Tyrosine. Filter this off immediately.

-

-

Crystallization:

-

Slowly add Diethyl Ether to the methanol solution until slight turbidity is observed (approx. ratio 1:5 MeOH:Ether).

-

Store at -20°C overnight.

-

-

Final Isolation:

-

Collect crystals via filtration.[1]

-

Drying: Dry under high vacuum over

or KOH pellets to remove traces of acid. -

Storage: Store in a desiccator at -20°C. Product is hygroscopic and hydrolytically unstable.

-

Process Workflow Diagram

The following flowchart details the decision-making process during isolation to ensure high purity.

Figure 2: Step-by-step isolation and purification workflow emphasizing the removal of unreacted starting material.

Analytical Validation (Self-Validating System)

To confirm the identity and purity, you must distinguish between the O-acetyl and N-acetyl isomers.

HPLC Method

Note: Standard neutral buffers will cause on-column degradation. Use acidic mobile phases.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150mm |

| Mobile Phase A | 0.1% TFA in Water (pH ~2.0) |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 0-5 min: 0% B; 5-20 min: 0% |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 274 nm (Tyrosine absorption) |

| Expected Retention | L-Tyr ( |

Chemical Verification Test (The Ninhydrin Proof)

This is a rapid, self-validating check to ensure you have the O-acetyl (free amine) and not the N-acetyl impurity.

-

Dissolve a small amount of product in water.

-

Add Ninhydrin reagent .

-

Heat gently.

-

Purple/Blue Color: Positive for free amine. Success (Product is O-Acetyl).

-

Colorless/Yellow: Negative for free amine. Failure (Product is N-Acetyl or blocked).

-

References

-

Bretschneider, H., & Biemann, K. (1950).[2] Eine neue Synthese des 3-[3,4-Dihydroxy-phenyl]-L-alanins (L-DOPA) aus L-Tyrosin. Monatshefte für Chemie. (Foundational protocol for acid-catalyzed O-acetylation).

-

Lundt, I., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 537–559.

-

PubChem. (n.d.). (R)-3-(4-Acetoxyphenyl)-2-aminopropanoic acid (Compound Summary). National Library of Medicine.

-

BenchChem. (2025).[3][4] N-Acetyl-L-Tyrosine vs. L-Tyrosine: Bioavailability and Properties. (Context on solubility and N- vs O- isomers).

-

Hayakawa, T., & Nemoto, T. (2003).[2] Preparation of O-methacryloyl L-tyrosine hydrochloride. (Modern adaptation using TFA).

Sources

- 1. DE2023460C3 - L- and DL-tyrosines and processes for their preparation - Google Patents [patents.google.com]

- 2. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Improving water solubility of tyrosine sources using O-acetyltyrosine

Topic: Improving Water Solubility of Tyrosine Sources

Ticket ID: OAT-SOL-001 Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary: The Solubility-Stability Paradox

User Query: "Why use O-acetyl-L-tyrosine (OAT) instead of L-tyrosine or N-acetyl-L-tyrosine (NALT), and how do I keep it in solution?"

Technical Insight: L-Tyrosine is notoriously insoluble in water (~0.45 g/L at 25°C) due to a rigid crystal lattice stabilized by strong hydrogen bonding between the phenolic hydroxyl and the ammonium group.

-

N-Acetyl-L-Tyrosine (NALT) solves the solubility issue but fails in bioavailability. Humans lack efficient acylases to cleave the N-acetyl group, leading to high urinary excretion of unchanged NALT (up to 60%).[1]

-

O-Acetyl-L-Tyrosine (OAT) is the superior alternative for delivery. By esterifying the phenolic oxygen, we disrupt the crystal lattice, increasing solubility by orders of magnitude. Crucially, unlike NALT, OAT is an ester prodrug . It is rapidly cleaved by ubiquitous plasma esterases to yield free L-tyrosine and acetate.

The Challenge: The ester bond that makes OAT bioavailable also makes it chemically labile. It is prone to spontaneous hydrolysis, particularly at neutral or alkaline pH, causing it to revert to insoluble L-tyrosine and precipitate.

Experimental Protocols & Workflows

Protocol A: Preparation of High-Concentration OAT Stock Solutions

Objective: Dissolve OAT at >50 mg/mL without triggering precipitation.

Reagents:

-

O-Acetyl-L-Tyrosine (High Purity >98%)[2]

-

Sterile Water for Injection (WFI) or dilute HCl (0.01 M)

-

Critical: Do NOT use Phosphate Buffered Saline (PBS) at pH 7.4 for initial solubilization.

Step-by-Step Methodology:

-

Acidic Environment: Ensure the solvent pH is between 4.0 and 5.5 . OAT is most stable in slightly acidic conditions.

-

Dissolution: Add OAT powder slowly to the vortexing solvent.

-

Note: Unlike L-Tyrosine, OAT does not require heating. Heating >40°C accelerates ester hydrolysis.

-

-

Filtration: Sterile filter using a 0.22 µm PVDF membrane.

-

Caution: Avoid Nylon filters if the solution is strongly acidic, though PVDF is generally safer for protein/amino acid solutions.

-

-

Usage: If adding to a neutral cell culture media (pH 7.4), add immediately prior to use .

Visual Workflow: Solubilization Logic

Caption: Decision tree for OAT solubilization. Note the critical failure point at neutral/alkaline pH leading to precipitation.

Troubleshooting Guide (FAQ)

Issue 1: "My clear OAT solution turned cloudy after 2 hours on the bench."

-

Diagnosis: Spontaneous Hydrolysis.

-

Root Cause: You likely dissolved OAT in a neutral buffer (pH 7.0–7.4) or left it at room temperature too long. The ester bond cleaved, releasing free L-Tyrosine. Since free L-Tyrosine solubility is only ~0.45 g/L, any concentration above this supersaturates and precipitates.

-

Solution:

-

Store stock solutions at pH 4–5 at 4°C.

-

Only adjust to physiological pH (7.4) immediately before injection or addition to culture.

-

Issue 2: "How does OAT bioavailability compare to NALT?"

-

Technical Analysis:

-

NALT (N-Acetyl): The acetyl group is on the amine. Mammalian deacylases (specifically aminoacylase I) are slow to act on NALT in the kidney/plasma. Result: High renal clearance of intact NALT.

-

OAT (O-Acetyl): The acetyl group is on the oxygen. This is an ester linkage. Plasma esterases (e.g., butyrylcholinesterase, paraoxonase) are highly active and ubiquitous.

-

Outcome: OAT acts as a "Trojan Horse," carrying Tyrosine into solution and releasing it instantly upon contact with plasma.

-

Data Comparison Table

| Feature | L-Tyrosine | N-Acetyl-L-Tyrosine (NALT) | O-Acetyl-L-Tyrosine (OAT) |

| Water Solubility (25°C) | Very Low (~0.45 g/L) | High (~25 g/L) | Very High (>50 g/L) |

| Limiting Factor | Crystal Lattice Energy | Poor Enzymatic Conversion | Chemical Instability (Hydrolysis) |

| Primary Enzyme | None (Direct) | Aminoacylase I (Slow) | Esterases (Fast) |

| Bioavailability | 100% (if dissolved) | Low (<50% utilized) | High (Rapid cleavage) |

| Storage pH | Neutral | Neutral | Acidic (pH 4–5) |

Biological Mechanism of Action

Understanding the pathway is essential for experimental design. If you are using OAT in cell culture, ensure your serum (FBS) contains active esterases, or the OAT may remain uncleft and inactive.

Caption: Metabolic activation of OAT. Unlike NALT, OAT relies on high-activity esterases for rapid conversion to bioactive Tyrosine.

References

-

Solubility & Preparation

-

Methodology: "O-selective acetylation of tyrosine."[3] Organic Preparations and Procedures International. The synthesis confirms the formation of O-acetyl derivatives to alter solubility profiles by disrupting intermolecular hydrogen bonding.

-

Source:

-

-

Bioavailability & NALT Limitations

- Study: "N-Acetyl-L-tyrosine is a poor source of tyrosine for humans." American Journal of Clinical Nutrition. This pivotal paper establishes why N-acetylation (NALT) is suboptimal, necessitating the O-acetyl (ester)

-

Source:

-

Chemical Stability of Phenolic Esters

-

Enzymatic Hydrolysis

-

Enzymology: "Esterases, Lipases, and Hydrolysis."[7] Thieme Chemistry. Explains the catalytic triad mechanism (Ser-His-Asp) in esterases that allows for the rapid cleavage of the O-acetyl ester bond in physiological environments.

-

Source:

-

Sources

- 1. prbreaker.com [prbreaker.com]

- 2. chemimpex.com [chemimpex.com]

- 3. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]

- 4. L-Tyrosine vs N-Acetyl L-Tyrosine: Understanding the Differences and Benefits - Oreate AI Blog [oreateai.com]

- 5. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Technical Support Center: Optimizing Yield in the Acetylation of L-tyrosine

Welcome to the technical support center for the acetylation of L-tyrosine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of N-acetyl-L-tyrosine. Here, we address common challenges and provide solutions grounded in chemical principles to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of L-tyrosine acetylation?

The acetylation of L-tyrosine is a nucleophilic acyl substitution reaction.[1] In this process, the amino group (-NH2) of L-tyrosine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride. The reaction is commonly carried out under alkaline conditions, which deprotonate the amino group, increasing its nucleophilicity and facilitating the attack on the acetylating agent.[2]

Q2: Why is pH control so critical during the acetylation reaction?

Precise pH control is paramount for maximizing the yield and purity of N-acetyl-L-tyrosine.[2][3]

-

Promoting N-acetylation: An alkaline pH (typically between 8 and 10) is necessary to deprotonate the amino group of L-tyrosine, making it a more potent nucleophile to react with acetic anhydride.[2][3]

-

Minimizing Side Reactions: If the pH is too high, it can promote the hydrolysis of acetic anhydride. Conversely, if the pH is too low, the amino group will be protonated, rendering it non-nucleophilic and hindering the desired reaction.[4]

-

Preventing O-acetylation: Tyrosine possesses a phenolic hydroxyl group that can also be acetylated, leading to the formation of O-acetyl-L-tyrosine and O,N-diacetyl-L-tyrosine as impurities.[2] Maintaining the pH in the optimal range helps to selectively favor N-acetylation over O-acetylation.

Q3: What are the common side products, and how can they be minimized?

The primary side products in L-tyrosine acetylation are O-acetyl-L-tyrosine and O,N-diacetyl-L-tyrosine.[2] The formation of these impurities can be minimized by:

-

Strict pH Control: As mentioned, maintaining the pH between 8 and 10 is crucial for favoring N-acetylation.[2][3]

-

Controlling Acetic Anhydride Stoichiometry: Using a large excess of acetic anhydride can increase the likelihood of di-acetylation.[2] A molar ratio of L-tyrosine to acetic anhydride of approximately 1:1.05 is often recommended.[2][3]

-

Post-reaction Hydrolysis: A subsequent step involving raising the pH to around 11.5 after the initial reaction can help hydrolyze the O-acetyl group from the di-acetylated byproduct, converting it back to the desired N-acetyl-L-tyrosine.[2][5]

Q4: How does temperature affect the reaction?

Temperature plays a significant role in the reaction rate and selectivity.

-

Increased Reaction Rate: Higher temperatures generally increase the rate of the acetylation reaction.[6][7]

-

Potential for Degradation and Side Reactions: However, excessively high temperatures can lead to the degradation of the product and an increase in side reactions. A common approach is to perform the addition of acetic anhydride at a controlled, lower temperature (e.g., below 10°C) to manage the exothermic nature of the reaction and then proceed at a moderately elevated temperature (e.g., 60°C) to ensure completion.[3][5][8]

Troubleshooting Guides

Issue 1: Low Yield of N-acetyl-L-tyrosine